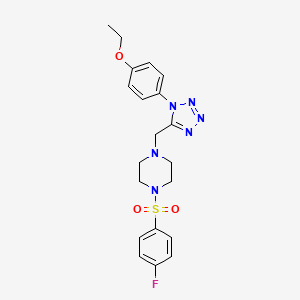![molecular formula C19H24N4O7S B2922961 N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide CAS No. 926118-37-8](/img/structure/B2922961.png)
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide, also known as CNS 7056, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNS 7056 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that plays a crucial role in immune responses and inflammation.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders. The P2X7 receptor is known to play a crucial role in the immune response and inflammation, and N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has been shown to selectively block this receptor. In preclinical studies, N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has demonstrated anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells and plays a crucial role in the immune response and inflammation. When activated, the P2X7 receptor allows the influx of calcium ions and triggers the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. In a mouse model of multiple sclerosis, N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 reduced inflammation and prevented the development of neurological symptoms. In a rat model of traumatic brain injury, N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 reduced brain inflammation and improved cognitive function. Additionally, N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has been shown to reduce the production of reactive oxygen species and prevent oxidative stress, which is a common feature of many neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 is its selective blocking of the P2X7 receptor, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 is its relatively low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has been shown to have neuroprotective effects and may help to prevent the progression of these diseases. Additionally, N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 may have potential applications in cancer immunotherapy, as the P2X7 receptor is known to play a role in tumor immunity. Further research is needed to fully understand the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 involves the reaction of 1-cyanocyclohexylamine with 2-(4-morpholinosulfonyl-2-nitrophenoxy) acetic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction yields N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 as a white solid with a purity of over 98%.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c20-14-19(6-2-1-3-7-19)21-18(24)13-30-17-5-4-15(12-16(17)23(25)26)31(27,28)22-8-10-29-11-9-22/h4-5,12H,1-3,6-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVRXNEOHYOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


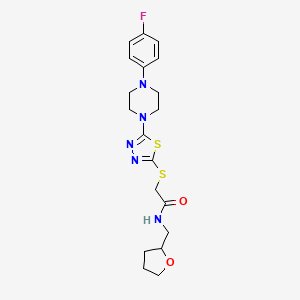
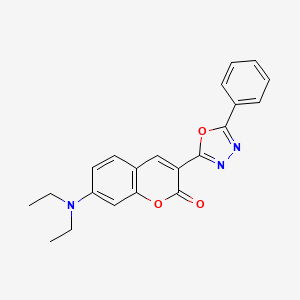




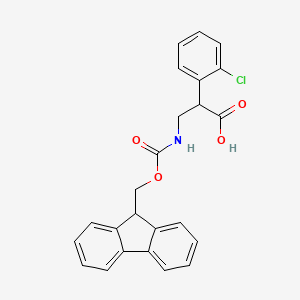
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)


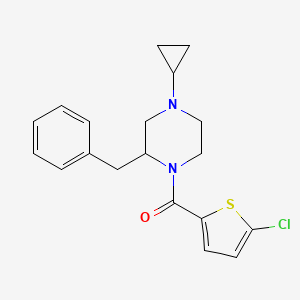
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
